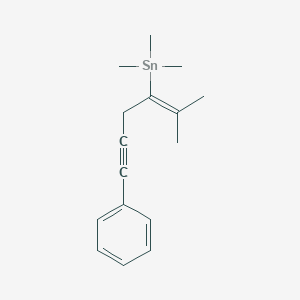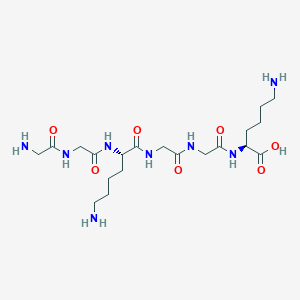![molecular formula C6H13N3 B14217594 2,5,8-Triazaspiro[3.5]nonane CAS No. 792921-02-9](/img/structure/B14217594.png)
2,5,8-Triazaspiro[3.5]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5,8-Triazaspiro[3.5]nonane is a chemical compound with the molecular formula C6H13N3 and a molecular weight of 127.19 g/mol . This compound is characterized by a spirocyclic structure containing three nitrogen atoms, which makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5,8-Triazaspiro[3.5]nonane can be achieved through several methods. One common approach involves the reaction of appropriate amines with cyclic ketones under controlled conditions. For example, tert-butyl-9-oxygenide-2,5,8-triazaspiro[3.5]nonane-2-carboxylate can be synthesized through a series of reactions involving tert-butyl esters and amines .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but the synthesis typically involves scalable reactions that can be optimized for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,5,8-Triazaspiro[3.5]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce alkyl or acyl groups.
Scientific Research Applications
2,5,8-Triazaspiro[3.5]nonane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2,5,8-Triazaspiro[3.5]nonane involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it has been identified as a potential inhibitor of fatty acid amide hydrolase (FAAH), which plays a role in the regulation of endocannabinoid signaling .
Comparison with Similar Compounds
- 1,3,7-Triazaspiro[4.4]nonane-2,4-dione
- 1,4,9-Triazaspiro[5.5]undecan-2-one
- 7-azaspiro[3.5]nonane
Comparison: 2,5,8-Triazaspiro[3.5]nonane is unique due to its specific spirocyclic structure and the presence of three nitrogen atoms. This configuration imparts distinct chemical and biological properties compared to other similar compounds. For instance, 1,3,7-Triazaspiro[4.4]nonane-2,4-dione has been studied for its antimicrobial activity, while 1,4,9-Triazaspiro[5.5]undecan-2-one is known for its selective inhibition of certain enzymes .
Properties
CAS No. |
792921-02-9 |
|---|---|
Molecular Formula |
C6H13N3 |
Molecular Weight |
127.19 g/mol |
IUPAC Name |
2,5,8-triazaspiro[3.5]nonane |
InChI |
InChI=1S/C6H13N3/c1-2-9-6(3-7-1)4-8-5-6/h7-9H,1-5H2 |
InChI Key |
MCXKMAHHKNHQNL-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2(CN1)CNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



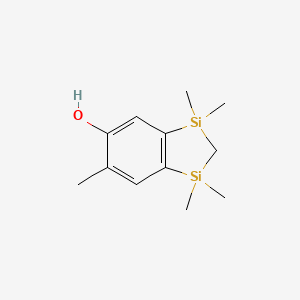
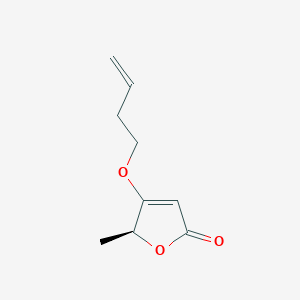
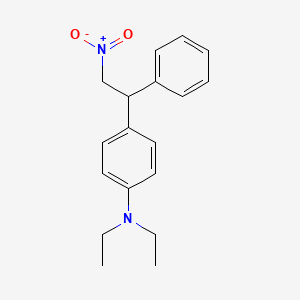
![Quinoline, 3-[2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-pyrimidinyl]-](/img/structure/B14217536.png)
![Thiourea, [3-methyl-4-(1-piperidinyl)phenyl]-](/img/structure/B14217547.png)
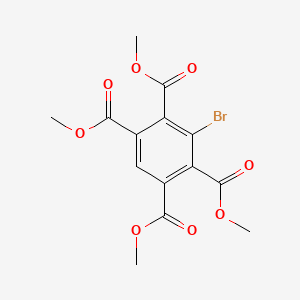
![1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-4-methyl-](/img/structure/B14217562.png)
![2-{6-[2-(Trifluoromethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B14217569.png)
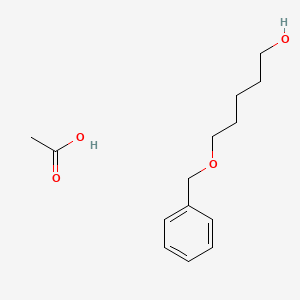
![2-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]-1H-imidazole](/img/structure/B14217598.png)
![1,3,5-Tribromo-2-[3-bromo-4-(ethynyloxy)phenoxy]benzene](/img/structure/B14217601.png)
